molecular formula C12H15NS2 B14698481 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione CAS No. 23688-27-9

3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione

Cat. No.: B14698481
CAS No.: 23688-27-9
M. Wt: 237.4 g/mol
InChI Key: JTHYHUHNWUOSNH-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione is an organic compound that features a piperidine ring, a thiophene ring, and a propene-1-thione group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Propene-1-thione Group: This can be synthesized by the reaction of a suitable aldehyde or ketone with a thiol under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thione group, converting it to a thiol or sulfide.

    Substitution: The piperidine and thiophene rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the piperidine or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, compounds with piperidine and thiophene rings are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the piperidine ring is particularly interesting, as it is a common motif in many drugs.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-one: Similar structure but with a ketone group instead of a thione.

    3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-ol: Similar structure but with an alcohol group instead of a thione.

Uniqueness

The uniqueness of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione lies in its thione group, which can impart different chemical reactivity and biological activity compared to its ketone or alcohol analogs.

Properties

CAS No.

23688-27-9

Molecular Formula

C12H15NS2

Molecular Weight

237.4 g/mol

IUPAC Name

3-piperidin-1-yl-1-thiophen-2-ylprop-2-ene-1-thione

InChI

InChI=1S/C12H15NS2/c14-11(12-5-4-10-15-12)6-9-13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2

InChI Key

JTHYHUHNWUOSNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C=CC(=S)C2=CC=CS2

Origin of Product

United States

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